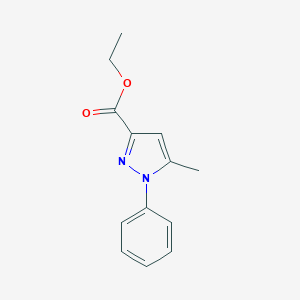

Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-methyl-1-phenylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-10(2)15(14-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPIMHCENGHGMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447719 |

Source

|

| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81153-64-2 |

Source

|

| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81153-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic chemistry underpinning the formation of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. We will delve into the primary synthetic route, its mechanistic rationale, a detailed experimental protocol, and the critical parameters that ensure a successful and reproducible outcome.

Introduction and Strategic Overview

This compound is a valued building block in the development of novel pharmaceutical agents. The pyrazole core is a prominent feature in numerous drugs due to its diverse biological activities. The specific arrangement of the methyl, phenyl, and ethyl carboxylate substituents on this scaffold allows for further functionalization, making it a versatile starting point for library synthesis and lead optimization.

The most reliable and widely adopted method for constructing this molecule is a variation of the Knorr Pyrazole Synthesis . This classical reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] The elegance of this approach lies in its efficiency and the direct formation of the stable, aromatic pyrazole ring. For the target molecule, the key strategic consideration is the selection of a 1,3-dicarbonyl precursor that provides the correct substitution pattern with high regioselectivity.

The Core Synthesis: Knorr Condensation of a β-Diketone Ester

The synthesis is achieved through the acid-catalyzed cyclocondensation of phenylhydrazine with ethyl 2,4-dioxovalerate (also known as ethyl acetylpyruvate). This reaction is a robust and high-yielding pathway to the desired product.

Mechanistic Rationale

The Knorr pyrazole synthesis proceeds through a well-established mechanism involving two key stages: hydrazone formation and intramolecular cyclization followed by dehydration.[1][3]

-

Initial Nucleophilic Attack & Hydrazone Formation : The reaction is typically initiated under acidic conditions. The more reactive ketone at the 4-position of ethyl 2,4-dioxovalerate is protonated, activating it for nucleophilic attack. The more nucleophilic terminal nitrogen of phenylhydrazine attacks this activated carbonyl carbon. This is followed by dehydration to form a stable hydrazone intermediate. The choice of the ketone over the ester carbonyl for the initial attack is driven by the higher electrophilicity of the ketone.

-

Intramolecular Cyclization : The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ester group at the 2-position. This step forms a five-membered heterocyclic intermediate.

-

Aromatization : The final step involves the elimination of a molecule of water from the cyclic intermediate to yield the stable, aromatic pyrazole ring. This dehydration is the thermodynamic driving force for the reaction, leading to the formation of this compound.

The regioselectivity of the reaction—resulting in the 1-phenyl, 3-carboxylate, and 5-methyl substitution pattern—is dictated by the initial attack on the more electrophilic ketone and the subsequent cyclization.

Visualization of the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism for the Knorr synthesis of the target compound.

Caption: Knorr synthesis mechanism for the target pyrazole.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar pyrazole carboxylates from 1,3-dicarbonyl precursors.[4][5] It is designed to be a self-validating system, where successful execution relies on careful control of reaction parameters.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| Ethyl 2,4-dioxovalerate | C₇H₁₀O₄ | 158.15 | 10.0 g | 63.2 mmol |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | 6.84 g (6.2 mL) | 63.2 mmol |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ~2 mL | Catalytic |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 150 mL | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | As needed | Neutralization |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxovalerate (10.0 g, 63.2 mmol) in absolute ethanol (150 mL).

-

Addition of Catalyst and Reagent : Add glacial acetic acid (~2 mL) to the solution to act as a catalyst. Begin stirring and slowly add phenylhydrazine (6.84 g, 63.2 mmol) dropwise to the mixture at room temperature. The addition should be controlled to manage any potential exotherm.

-

Reaction Execution : Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 3-5 hours.

-

Causality : Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers for both hydrazone formation and the subsequent cyclization/dehydration steps, ensuring the reaction proceeds to completion in a reasonable timeframe.[6] Acetic acid catalyzes the dehydration steps, which are crucial for the formation of the hydrazone and the final aromatic product.[7]

-

-

Reaction Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30:70 ethyl acetate:hexane), checking for the consumption of the starting materials.

-

Work-up :

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent to approximately one-third using a rotary evaporator.

-

Pour the concentrated mixture into 200 mL of cold water and transfer it to a separatory funnel.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Trustworthiness : This extraction step is critical for separating the organic product from the water-soluble components (e.g., residual acetic acid, salts).

-

-

Purification :

-

Combine the organic layers and wash them with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acetic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel if necessary to achieve high purity.

-

Experimental Workflow Visualization

Caption: Step-by-step workflow for synthesis and purification.

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, a standard battery of analytical techniques should be employed.

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the ethyl ester (a quartet and a triplet), the methyl group on the pyrazole ring (a singlet), the aromatic protons of the phenyl group (multiplets), and the lone proton on the pyrazole ring (a singlet).

-

¹³C NMR : The carbon NMR will confirm the presence of all carbon atoms in their unique chemical environments, including the carbonyls of the ester, the aromatic carbons, and the aliphatic carbons.

-

Mass Spectrometry (MS) : Will provide the molecular weight of the compound, confirming the successful synthesis.

-

Infrared (IR) Spectroscopy : Will show characteristic absorption bands, notably the C=O stretch of the ester group.

References

-

Mohareb, R. M., & Ibrahim, R. A. (2011). REACTION OF PHENYLHYDRAZO ETHYLACETOACETATE WITH CYANO ACETYL HYDRAZINE: NOVEL SYNTHESIS OF PYRIDAZINE AND PYRAZOLE DERIVATIVES AND THEIR ANTI-TUMOR EVALUATIONS. International Journal of Applied Biology and Pharmaceutical Technology, 2(1), 7-15. [Link]

-

Patel, A. B., & Patel, J. K. (2011). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of Applied Biology and Pharmaceutical Technology, 2(3), 362-367. [Link]

-

Hussein, F. A., & Yousif, E. I. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. ResearchGate. [Link]

-

Karami, M., & Zare, A. (2018). 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. Organic Chemistry Research, 4(2), 174-181. [Link]

-

Kinfe, H. H., & Belay, Y. B. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 3(11), 16345–16353. [Link]

-

Fouad, M., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(7), 134. [Link]

-

Ahmad, I., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13, 31193-31215. [Link]

-

Fouad, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

-

Al-Ostath, R. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4966. [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

-

Gomaa, M. A.-M., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(40). [Link]

-

J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

Sakya, S. (2005). Knorr Pyrazole Synthesis. ResearchGate. [Link]

-

Kent, S. B. H., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 130(36), 11808–11813. [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. name-reaction.com [name-reaction.com]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document details its physicochemical properties, spectroscopic profile, synthesis protocols, chemical reactivity, and safety considerations. Designed for researchers, scientists, and professionals in drug development, this guide consolidates essential technical data and field-proven insights to facilitate its effective use as a versatile chemical scaffold and synthetic intermediate.

Introduction

Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, analgesic, anti-pyretic, and antimicrobial properties.[1][2] this compound (CAS No. 81153-64-2) is a prominent member of this class, serving as a crucial building block in the synthesis of more complex, biologically active molecules.[3] Its structure, featuring a phenyl-substituted pyrazole ring and an ethyl carboxylate group, offers multiple sites for chemical modification, making it an attractive scaffold for combinatorial chemistry and drug discovery programs. This guide aims to provide an in-depth understanding of its chemical nature and practical utility.

Physicochemical and Spectroscopic Properties

A thorough characterization of a compound is fundamental to its application. The identity and purity of this compound are established through a combination of physical measurements and spectroscopic analysis.

Core Chemical Attributes

The fundamental properties of the compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate | N/A |

| CAS Number | 81153-64-2 | [3] |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [2] |

| Molecular Weight | 230.26 g/mol | N/A |

| Appearance | White to Light yellow crystalline powder |

Spectroscopic Profile

Spectroscopic data is critical for confirming the structure of the molecule. While a complete, verified spectrum for this specific isomer is not publicly available, data from closely related analogs and general principles of spectroscopy allow for a reliable prediction of its spectral characteristics.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet and a triplet), the methyl group on the pyrazole ring (a singlet), and the protons of the phenyl group (multiplets). A key signal would be the singlet for the proton at the C4 position of the pyrazole ring. For a related compound, ethyl 5-methyl-1H-pyrazole-3-carboxylate, characteristic shifts are observed at δ 6.55 (s, 1H, pyrazole-H), 4.34 (q, 2H, -CH₂-), 2.35 (s, 3H, -CH₃), and 1.33 (t, 3H, -CH₃).[4]

-

¹³C NMR Spectroscopy: The carbon spectrum would confirm the presence of all 13 unique carbon atoms in the molecule, including the carbonyl carbon of the ester, carbons of the pyrazole and phenyl rings, and the carbons of the ethyl and methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying functional groups. Key expected absorption bands include:

-

~1720-1730 cm⁻¹: A strong absorption peak corresponding to the C=O stretching vibration of the ester group.[1]

-

~1500-1600 cm⁻¹: Peaks associated with C=C and C=N stretching vibrations within the aromatic phenyl and pyrazole rings.

-

~2900-3000 cm⁻¹: C-H stretching vibrations from the alkyl and aromatic groups.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would typically show a molecular ion peak [M]⁺ corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is essential for its practical application in the laboratory.

Synthetic Pathway: Knorr Pyrazole Synthesis

The most common and efficient method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative. For the title compound, this involves the reaction of a phenylhydrazine with an appropriate β-dicarbonyl compound.

A closely related procedure involves the reaction of ethyl acetoacetate with phenylhydrazine, which primarily yields the pyrazolone tautomer, 1-phenyl-3-methyl-5-pyrazolone (Edaravone).[5][6] The synthesis of the target carboxylate ester typically starts with a different β-dicarbonyl precursor, such as a derivative of ethyl oxaloacetate.

A general, reliable protocol for a similar pyrazole ester is outlined below.

Workflow: Synthesis of a Pyrazole-3-carboxylate

Caption: Generalized workflow for the synthesis of pyrazole esters.

Detailed Protocol (Adapted from a similar synthesis[4]):

-

Preparation: A solution of the appropriate β-ketoester (1.0 equivalent) is prepared in a suitable solvent such as ethanol, often with a catalytic amount of acetic acid.

-

Addition of Hydrazine: The solution is cooled to 0°C, and phenylhydrazine (1.0-1.1 equivalents) is added dropwise. The choice of phenylhydrazine is critical, as it determines the substituent at the N1 position of the pyrazole ring.

-

Reaction: The reaction mixture is stirred at room temperature for an extended period (typically 12-24 hours) to allow the condensation and subsequent cyclization to complete. Progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is poured into water. The aqueous phase is then extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a solvent like ethanol or by column chromatography.

Chemical Reactivity

The reactivity of this compound is dictated by its key functional groups:

-

Ester Group: The ethyl ester at the C3 position is a primary site for modification. It can undergo:

-

Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidification will yield the corresponding carboxylic acid, 5-Methyl-1-phenylpyrazole-3-carboxylic acid. This acid is a valuable intermediate for forming amides or other acid derivatives.

-

Transesterification: Reaction with a different alcohol under acidic or basic conditions can exchange the ethyl group.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.

-

-

Pyrazole Ring: While the pyrazole ring is aromatic and relatively stable, the C4 position is susceptible to electrophilic substitution reactions, although this is less common than reactions at the side chains.

-

N-Phenyl Group: The phenyl ring at the N1 position can undergo standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation), though the pyrazole ring can influence the regioselectivity.

Applications in Research and Drug Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This compound serves as a versatile starting material for accessing novel compounds.

-

Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit significant anti-inflammatory activity.[2] The core structure can be elaborated to synthesize analogs of existing non-steroidal anti-inflammatory drugs (NSAIDs) or novel compounds with improved efficacy and side-effect profiles.[2]

-

Antifungal Agents: The carboxylic acid derived from this ester has been used to synthesize compounds with demonstrated antifungal activity.[7]

-

Synthesis of Key Intermediates: It is a precursor for critical intermediates in the agrochemical and pharmaceutical industries. For instance, related pyrazole carboxylates are key to synthesizing modern insecticides.[8]

Role as a Chemical Intermediate

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-METHYL-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | 81153-64-2 [chemicalbook.com]

- 4. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide to Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a cornerstone in the synthesis of numerous pharmacologically active agents, making the precise characterization of its derivatives crucial for advancing research.[1][2] This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by data from analogous structures.

Molecular Structure and Physicochemical Properties

This compound possesses a core pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. This aromatic ring is substituted at the 1-position with a phenyl group, at the 3-position with an ethyl carboxylate group, and at the 5-position with a methyl group. Understanding this substitution pattern is fundamental to interpreting the spectroscopic data that follows.

Chemical Structure

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties is presented below. These values are crucial for understanding the compound's behavior in various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₂ | - |

| Molecular Weight | 230.26 g/mol | - |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[1][3]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[1]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. The expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are detailed below. The interpretation is based on established principles of NMR spectroscopy for heterocyclic compounds.[4][5][6]

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale |

| Phenyl-H | 7.20 - 7.60 | Multiplet | 5H | The protons of the N-phenyl group are expected to resonate in the aromatic region, with the multiplet pattern arising from spin-spin coupling between the ortho, meta, and para protons. |

| Pyrazole-H (C4-H) | ~6.80 | Singlet | 1H | The single proton on the pyrazole ring is anticipated to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the aromatic nature of the pyrazole ring. |

| Ethyl-CH₂ | ~4.35 | Quartet | 2H | The methylene protons of the ethyl ester group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the neighboring methyl protons. |

| Methyl-CH₃ (C5-CH₃) | ~2.40 | Singlet | 3H | The methyl group attached to the pyrazole ring is expected to be a singlet. |

| Ethyl-CH₃ | ~1.38 | Triplet | 3H | The terminal methyl protons of the ethyl ester group will resonate as a triplet due to coupling with the adjacent methylene protons. |

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The predicted chemical shifts are presented below, based on data from similar pyrazole structures.[3][7]

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) | Rationale |

| Ester C=O | ~163 | The carbonyl carbon of the ethyl ester is significantly deshielded and appears at a low field. |

| Pyrazole C3 & C5 | 140 - 150 | The carbons of the pyrazole ring attached to nitrogen atoms are deshielded. The presence of the electron-withdrawing ester group at C3 and the electron-donating methyl group at C5 will influence their precise chemical shifts. |

| Phenyl C (ipso) | ~139 | The carbon of the phenyl ring directly attached to the pyrazole nitrogen. |

| Phenyl C (o, m, p) | 125 - 130 | The remaining carbons of the phenyl ring will resonate in the typical aromatic region. |

| Pyrazole C4 | ~110 | The C4 carbon of the pyrazole ring is expected to be more shielded compared to C3 and C5. |

| Ethyl O-CH₂ | ~61 | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom. |

| Ethyl CH₃ | ~14 | The terminal methyl carbon of the ethyl ester is shielded. |

| Methyl C5-CH₃ | ~12 | The methyl carbon attached to the pyrazole ring is expected at a high field. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[8]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The key vibrational frequencies and their assignments are summarized below.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibrational Mode |

| 3100 - 3000 | C-H (Aromatic) | Stretching |

| 2980 - 2850 | C-H (Aliphatic) | Stretching |

| ~1720 | C=O (Ester) | Stretching |

| 1600 - 1450 | C=C & C=N (Aromatic Rings) | Stretching |

| 1250 - 1000 | C-O (Ester) | Stretching |

The most prominent peak in the IR spectrum is expected to be the strong C=O stretch of the ethyl ester group at approximately 1720 cm⁻¹. The presence of aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹ would also be key diagnostic features.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[9][10]

Experimental Protocol: Mass Spectrometry

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

Mass Spectral Data and Fragmentation Analysis

The expected fragmentation pattern under EI conditions is outlined below. The molecular ion peak (M⁺) would confirm the molecular weight of the compound.

| m/z (Predicted) | Fragment Ion | Rationale for Fragmentation |

| 230 | [M]⁺ | Molecular Ion |

| 201 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |

| 185 | [M - OC₂H₅]⁺ | Loss of the ethoxy group from the ester, a common fragmentation for ethyl esters.[11] |

| 157 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group. |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the cleavage of the N-phenyl bond. |

Fragmentation Pathway

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust framework for the structural elucidation and characterization of this compound. The predicted spectroscopic data, based on established principles and data from analogous compounds, offers a reliable reference for researchers working with this and related pyrazole derivatives. This guide serves as a valuable resource for scientists in medicinal chemistry and drug development, facilitating the accurate identification and further investigation of this important class of heterocyclic compounds.

References

- Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives - Benchchem.

-

Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies - Taylor & Francis Online. Available at: [Link]

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. Available at: [Link]

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

-

4 - The Royal Society of Chemistry. Available at: [Link]

- Application Note: Mass Spectrometry Fragmentation Analysis of Ethyl docos-2-enoate - Benchchem.

-

Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment - ResearchGate. Available at: [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. Available at: [Link]

-

Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd. Available at: [Link]

-

1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. Available at: [Link]

-

(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. Available at: [Link]

-

The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1 | The Journal of Organic Chemistry. Available at: [Link]

-

Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem. Available at: [Link]

-

NMR - Interpretation - Chemistry LibreTexts. Available at: [Link]

-

Structural characterization of wax esters by electron ionization mass spectrometry - NIH. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents.

-

(PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate - ResearchGate. Available at: [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - the NIST WebBook. Available at: [Link]

-

5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester - SpectraBase. Available at: [Link]

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. Available at: [Link]

-

ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2 | CID 16394811 - PubChem. Available at: [Link]

-

Ethyl 5-methyl-1H-pyrazole-3-carboxylate - SIELC Technologies. Available at: [Link]

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - the NIST WebBook. Available at: [Link]

-

13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Available at: [Link]

-

Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate - PMC - NIH. Available at: [Link]

-

1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

The Biological Versatility of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate: A Technical Guide for Researchers

Introduction: Unveiling the Potential of a Substituted Pyrazole

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Its derivatives are known to exhibit a wide pharmacological spectrum, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral activities.[3][4] This technical guide focuses on a specific, yet promising, member of this family: Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate . While direct and extensive biological data on this exact molecule remains to be fully elucidated in publicly accessible literature, this guide will synthesize the current understanding of its chemical profile and its anticipated biological activities based on robust evidence from closely related structural analogs.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, characterization, and, most importantly, its potential biological significance and the experimental frameworks to explore it. We will delve into the established antimicrobial and anti-inflammatory prowess of its chemical cousins, offering a predictive blueprint for the biological evaluation of this compound.

Chemical Profile and Synthesis

Chemical Structure:

-

IUPAC Name: Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate

-

Molecular Formula: C₁₃H₁₄N₂O₂

-

Molecular Weight: 230.26 g/mol

-

CAS Number: 81153-64-2[5]

The structure features a central pyrazole ring substituted with a methyl group at the 5-position, a phenyl group at the 1-nitrogen, and an ethyl carboxylate group at the 3-position. This specific arrangement of substituents is anticipated to significantly influence its physicochemical properties and biological interactions.

Synthetic Pathway:

The synthesis of this compound can be achieved through a classical and efficient cyclocondensation reaction. While a direct synthetic protocol for this exact molecule is not extensively detailed in the cited literature, a highly analogous synthesis of its isomer, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, provides a reliable template.[5] The general approach involves the reaction of a β-ketoester with a substituted hydrazine.

A plausible synthetic route is outlined below:

dot

Caption: Plausible synthetic route for this compound.

Experimental Protocol: Synthesis (Adapted from Analogous Compounds)

-

Preparation of the β-ketoester precursor: A solution of ethyl acetoacetate is treated with a suitable activating agent in an appropriate solvent.

-

Cyclocondensation: Phenylhydrazine is added to the solution containing the activated β-ketoester.

-

Reaction Conditions: The reaction mixture is typically refluxed for several hours in a solvent such as ethanol or acetic acid.[1]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.[5]

Spectral Characterization:

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques:

-

¹H NMR: Expected signals would include a singlet for the methyl protons, a quartet and a triplet for the ethyl ester protons, and multiplets for the aromatic protons of the phenyl ring, along with a characteristic singlet for the pyrazole ring proton.[5]

-

¹³C NMR: Would show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the pyrazole ring and the methyl and ethyl groups.

-

FT-IR: Characteristic absorption bands would be observed for the C=O stretching of the ester group, C=N stretching of the pyrazole ring, and C-H stretching of the aromatic and aliphatic groups.[5]

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound would confirm its identity.

Anticipated Biological Activity: An Evidence-Based Perspective

While direct experimental data for this compound is limited, the extensive research on its close structural analogs strongly suggests significant potential in two key therapeutic areas: antimicrobial and anti-inflammatory applications.

Antimicrobial Activity: A Promising Frontier

The pyrazole scaffold is a well-established pharmacophore in the design of novel antimicrobial agents.[3] Numerous studies have demonstrated the potent antibacterial and antifungal activities of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates.

Insights from Analogous Compounds:

A study on novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates revealed that these compounds exhibit significant antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance, a closely related analog, Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate , demonstrated potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values comparable to the standard drug ampicillin against Escherichia coli and Pseudomonas aeruginosa. This strongly suggests that the core scaffold of this compound is conducive to antimicrobial action.

Proposed Mechanism of Action:

The antimicrobial mechanism of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. Potential mechanisms include:

-

Inhibition of key enzymes: Pyrazoles can act as inhibitors of crucial enzymes involved in microbial metabolism or cell wall synthesis.

-

Disruption of cell membrane integrity: The lipophilic nature of the phenyl and methyl substituents may facilitate the compound's interaction with and disruption of the microbial cell membrane.

-

Interference with nucleic acid synthesis: Some heterocyclic compounds are known to intercalate with DNA or inhibit enzymes involved in DNA replication and transcription.

dot

Caption: Putative antimicrobial mechanisms of action.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from methodologies used for similar pyrazole derivatives.[3]

-

Preparation of Microbial Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth overnight. The cultures are then diluted to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then prepared in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

-

Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Controls: Positive controls (standard antibiotics like ampicillin and antifungals like fluconazole) and negative controls (solvent and un-inoculated medium) are included in each assay.

Anticipated Antimicrobial Profile (Hypothetical Data Based on Analogs):

| Microorganism | Predicted MIC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | 16 - 64 |

| Escherichia coli (Gram-negative) | 32 - 128 |

| Pseudomonas aeruginosa (Gram-negative) | 64 - 256 |

| Candida albicans (Fungus) | 8 - 32 |

Note: This data is hypothetical and serves as a guide for expected activity based on structurally similar compounds. Actual experimental results may vary.

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

The pyrazole ring is a key component of several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. This underscores the significant potential of pyrazole derivatives as anti-inflammatory agents.[1]

Insights from Analogous Compounds:

Research on a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylates has demonstrated their potent anti-inflammatory properties in vivo.[1] These studies typically employ the carrageenan-induced rat paw edema model, a standard and reliable assay for evaluating acute inflammation. The findings indicate that substitutions on the pyrazole scaffold can significantly enhance anti-inflammatory activity.[1]

Proposed Mechanism of Action:

The anti-inflammatory effects of pyrazole derivatives are often linked to their ability to inhibit key enzymes in the inflammatory pathway, primarily cyclooxygenase (COX) enzymes.

-

COX Inhibition: It is highly probable that this compound acts as an inhibitor of COX-1 and/or COX-2, thereby reducing the production of prostaglandins, which are key mediators of inflammation, pain, and fever. The specific selectivity for COX-1 versus COX-2 would determine its efficacy and potential side-effect profile.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing ethyl 5-methyl-1-phenylpyrazole-3-carboxylate and its functionalized derivatives. Pyrazole scaffolds are cornerstones in medicinal and agricultural chemistry, forming the core of numerous blockbuster drugs and high-value agrochemicals.[1][2] This document, intended for researchers, chemists, and drug development professionals, moves beyond simple procedural outlines to explain the underlying mechanistic principles, address challenges such as regioselectivity, and present field-proven protocols. Key synthetic strategies, including the classical Knorr cyclocondensation, modern multicomponent reactions (MCRs), and 1,3-dipolar cycloadditions, are discussed in detail. Each section integrates theoretical insights with practical, step-by-step experimental guidance, supported by data tables and workflow visualizations to ensure scientific integrity and reproducibility.

Introduction: The Enduring Significance of the Pyrazole Scaffold

Pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a uniquely privileged scaffold in chemical sciences.[3][4] First isolated from natural sources in 1959, the pyrazole nucleus has since been identified as a critical pharmacophore responsible for a vast spectrum of biological activities.[4][5] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into numerous clinically successful drugs.

Prominent examples that underscore the therapeutic importance of the pyrazole core include:

-

Celecoxib (Celebrex®): A selective COX-2 inhibitor used as a potent anti-inflammatory agent.[1]

-

Rimonabant (Acomplia®): An anti-obesity drug that functions as a cannabinoid receptor antagonist.[2]

-

Sildenafil (Viagra®): A blockbuster drug for erectile dysfunction, which contains a fused pyrazole ring system.[1]

The specific derivative, this compound, serves as a highly valuable and versatile intermediate. The ester functionality at the C3 position offers a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling the generation of diverse compound libraries for drug discovery and optimization.[6][7] This guide focuses on the most robust and efficient methods for the synthesis of this key intermediate and its analogs.

Chapter 1: The Cornerstone of Pyrazole Synthesis: The Knorr Cyclocondensation

The most fundamental and widely employed method for synthesizing pyrazoles is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[8][9] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine or its derivative, typically under acidic conditions.[10][11]

Mechanistic Principles

The Knorr synthesis is a robust transformation that proceeds through a well-established mechanism. The reaction between an unsymmetrical β-ketoester, such as ethyl acetoacetate, and phenylhydrazine exemplifies the core principles.

The mechanism unfolds in several key steps:

-

Initial Nucleophilic Attack: The more nucleophilic nitrogen of phenylhydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

-

Hydrazone/Enamine Formation: This attack leads to the formation of a hemiaminal intermediate, which rapidly dehydrates to form a more stable hydrazone or enamine intermediate.[3]

-

Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the second carbonyl group.

-

Dehydration and Aromatization: The resulting five-membered ring intermediate undergoes a final dehydration step to yield the stable, aromatic pyrazole ring.[12] The formation of this aromatic system is a significant thermodynamic driving force for the reaction.[12][13]

Caption: General mechanism of the Knorr Pyrazole Synthesis.

The Challenge of Regioselectivity

When an unsymmetrical 1,3-dicarbonyl compound like ethyl acetoacetate is used with a substituted hydrazine, the reaction can potentially yield two different regioisomers.[8][13] For the synthesis of this compound, the desired isomer forms from the initial attack of the substituted nitrogen of phenylhydrazine at the ketone carbonyl, followed by cyclization onto the ester carbonyl.

Factors influencing regioselectivity include:

-

Steric Hindrance: Bulky substituents on the hydrazine or dicarbonyl can direct the initial attack to the less sterically hindered carbonyl group.

-

Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a crucial role. Ketones are generally more electrophilic than esters, favoring initial attack at the keto group.

-

Reaction Conditions: The choice of solvent and catalyst (pH) can significantly alter the reaction pathway.[8] For instance, performing the reaction in aprotic dipolar solvents like DMF has been shown to improve regioselectivity compared to protic solvents like ethanol.[8]

Field-Proven Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of the title compound via Knorr cyclocondensation.

Caption: Experimental workflow for the Knorr synthesis protocol.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (13.0 g, 0.1 mol) and phenylhydrazine (10.8 g, 0.1 mol) in ethanol (100 mL).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (approx. 1 mL) to the mixture.

-

Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 200 mL of ice-cold water while stirring. A solid product will precipitate.

-

Purification: Collect the crude solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a white or off-white solid.

Data and Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized compound.

| Parameter | Description |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₃H₁₄N₂O₂ |

| Molecular Weight | 230.26 g/mol |

| Yield | Typically 75-90% |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.45-7.55 (m, 5H, Ar-H), 6.70 (s, 1H, pyrazole-H), 4.40 (q, 2H, -OCH₂CH₃), 2.40 (s, 3H, -CH₃), 1.40 (t, 3H, -OCH₂CH₃) |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2980 (Aliphatic C-H), ~1710 (C=O, ester), ~1590 (C=N, pyrazole ring) |

| Mass Spec (EI-MS) | m/z: 230 [M]⁺ |

Note: Spectroscopic values are approximate and should be confirmed with experimental data.[14][15][16]

Chapter 2: Advanced Strategies: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single, efficient step from three or more starting materials.[17] They adhere to the principles of green chemistry by offering high atom economy, operational simplicity, and reduced waste generation.[17][18]

The MCR Advantage for Pyrazole Synthesis

For synthesizing pyrazole derivatives, MCRs offer significant advantages over traditional linear syntheses. A four-component reaction, for example, can rapidly generate highly functionalized pyrano[2,3-c]pyrazole scaffolds.[19] This strategy typically involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[1][19]

Caption: A common MCR pathway for fused pyrazole synthesis.

Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative

This protocol provides a representative example of an MCR for generating a complex pyrazole-fused system, highlighting the efficiency of this approach.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL).[17]

-

Catalyst Addition: Add a catalytic amount of an appropriate base, such as piperidine (5 mol%).[17]

-

Reaction: Stir the reaction mixture at room temperature or under reflux, depending on the specific substrates. Monitor the reaction progress by TLC. Reaction times can be remarkably short, often ranging from 20 minutes to a few hours.[17]

-

Work-up: Upon completion, cool the mixture and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrano[2,3-c]pyrazole derivative.

Chapter 3: Alternative and Complementary Synthetic Routes

While the Knorr synthesis and MCRs are dominant strategies, other methods provide valuable access to specific pyrazole substitution patterns.

1,3-Dipolar Cycloaddition

This powerful method involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, a nitrile imine (the 1,3-dipole), typically generated in situ from a hydrazonoyl halide, reacts with an alkyne or an alkyne surrogate (the dipolarophile).[1][20] This approach offers excellent control over regioselectivity and is particularly useful for synthesizing tetrasubstituted pyrazoles that may be difficult to access through condensation chemistry.[20]

Synthesis from α,β-Unsaturated Precursors

Chapter 4: Synthesis of Functionalized Derivatives

A key aspect of utilizing the this compound scaffold is the ability to synthesize a wide array of derivatives. A common strategy involves a two-step sequence starting from substituted acetophenones.[7][21]

Synthetic Strategy:

-

Claisen Condensation: An appropriately substituted acetophenone is reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide. This forms a substituted ethyl 2,4-dioxo-4-phenylbutanoate intermediate.[7][21]

-

Knorr Cyclization: The resulting 1,3-dicarbonyl intermediate is then cyclized with hydrazine hydrate (or a substituted hydrazine) in a subsequent step to yield the desired ethyl 5-(substituted-phenyl)-1H-pyrazole-3-carboxylate derivative.[7][21]

This approach allows for systematic variation of the substituent on the phenyl ring at the C5 position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

The synthesis of this compound and its derivatives is a mature yet continuously evolving field of organic chemistry. The classical Knorr cyclocondensation remains a robust and reliable workhorse for accessing the core scaffold, offering high yields and operational simplicity. For rapid library generation and the construction of more complex, fused systems, modern multicomponent reactions provide an exceptionally efficient and green alternative. Complementary methods such as 1,3-dipolar cycloadditions further expand the synthetic toolkit, enabling access to diverse substitution patterns. A thorough understanding of the underlying mechanisms, potential challenges like regioselectivity, and the range of available synthetic strategies is paramount for researchers aiming to leverage the immense potential of the pyrazole scaffold in the development of novel pharmaceuticals and agrochemicals.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB01211A. Retrieved from [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

-

HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (n.d.). ACS Publications. Retrieved from [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved from [Link]

-

Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

-

synthesis of pyrazoles. (2019). YouTube. Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved from [Link]

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Retrieved from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Retrieved from [Link]

-

Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. Retrieved from [Link]

-

Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016). ResearchGate. Retrieved from [Link]

-

Ethyl 5-methyl-1H-pyrazole-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. jk-sci.com [jk-sci.com]

- 11. name-reaction.com [name-reaction.com]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 14. spectrabase.com [spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of Phenylpyrazole Carboxylates: A Case Study Approach

A Note to the Reader: This guide is intended for researchers, scientists, and drug development professionals. While the primary topic is the crystal structure of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate, a specific crystallographic file for this exact compound is not publicly available in crystallographic databases at the time of this writing. Therefore, this guide will provide a comprehensive overview of the synthesis, characterization, and crystallographic analysis of closely related phenylpyrazole carboxylates. We will utilize the crystal structure of analogous compounds to illustrate the core principles and methodologies, providing a robust framework for understanding the structure-property relationships in this important class of molecules.

Introduction: The Significance of Phenylpyrazole Carboxylates

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities. The introduction of a phenyl group and a carboxylate ester to the pyrazole scaffold, as in this compound, gives rise to a class of compounds with significant potential in drug discovery. These molecules have been investigated for a range of therapeutic applications, including their roles as anti-inflammatory, analgesic, and antimicrobial agents.[1]

The three-dimensional arrangement of atoms within a crystal, the crystal structure, is fundamental to understanding a molecule's physicochemical properties and its interactions with biological targets. For drug development professionals, a detailed knowledge of the crystal structure informs lead optimization, formulation development, and the understanding of structure-activity relationships (SAR).

This guide will delve into the synthesis, spectroscopic characterization, and a detailed exploration of the single-crystal X-ray diffraction techniques used to elucidate the structure of these compounds. We will use a representative crystal structure from a closely related molecule to provide a practical and in-depth analysis.

Synthesis and Spectroscopic Characterization

The synthesis of ethyl 5-substituted-1H-pyrazole-3-carboxylate derivatives typically involves a multi-step process. A common route involves the reaction of a β-diketone with a hydrazine derivative. For the target compound, a plausible synthetic pathway is the condensation of a phenylhydrazine with an appropriate β-keto ester.

A general synthetic protocol for a related compound, ethyl 5-(substituted)-1H-pyrazole-3-carboxylate, involves a two-step process. First, a diethyl oxalate reacts with an acetophenone derivative to form a substituted ethyl-2,4-dioxo-4-phenyl butanoate intermediate. This intermediate is then treated with hydrazine hydrate to yield the pyrazole ring system.[1]

Caption: A generalized workflow for the synthesis and characterization of phenylpyrazole carboxylates.

Once synthesized, the structure of the compound is confirmed using a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl (C=O) of the ester and the C=N and N-N bonds of the pyrazole ring.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation pattern, further corroborating the proposed structure.

Elucidating the Three-Dimensional Structure: Single-Crystal X-ray Diffraction

The gold standard for determining the precise three-dimensional arrangement of atoms in a solid is single-crystal X-ray diffraction (SC-XRD). This powerful analytical technique provides a wealth of information, including bond lengths, bond angles, and details of intermolecular interactions that dictate the crystal packing.

Experimental Protocol: A Step-by-Step Guide

The process of determining a crystal structure via SC-XRD can be broken down into several key stages:

-

Crystal Growth: The first and often most challenging step is to grow high-quality single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is critical and often requires empirical screening.

-

Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer, where it is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure. This involves determining the unit cell dimensions and the space group, followed by locating the positions of the atoms within the unit cell. The initial model is then refined to improve the agreement between the observed and calculated diffraction data.

Caption: A schematic overview of the experimental workflow for single-crystal X-ray diffraction analysis.

Case Study: Crystal Structure of a Phenylpyrazole Carboxylate Analog

As a representative example, we will consider the crystallographic data of a closely related compound, Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate .[2][3] This molecule shares the core phenylpyrazole structure with an additional phenyl group at the 3-position.

| Crystallographic Parameter | Value[2][3] |

| Chemical Formula | C₁₉H₁₈N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 8.4593(4) |

| b (Å) | 15.6284(6) |

| c (Å) | 12.4579(5) |

| α (°) | 90 |

| β (°) | 98.241(3) |

| γ (°) | 90 |

| Volume (ų) | 1630.9(1) |

| Z | 4 |

Molecular Geometry:

The analysis of the crystal structure of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate reveals several key geometric features. The pyrazole ring is essentially planar. The ethoxycarbonyl group is slightly twisted out of the plane of the pyrazole ring.[2] The phenyl rings attached to the pyrazole core are also twisted with respect to the heterocyclic ring, which is a common feature in such multi-ring systems due to steric hindrance.

Intermolecular Interactions and Crystal Packing:

The way in which molecules pack in a crystal is governed by a network of non-covalent interactions. In the case of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate, the crystal structure is stabilized by intermolecular C-H···O hydrogen bonds.[2] These interactions, although weaker than conventional hydrogen bonds, play a crucial role in the formation of the overall supramolecular architecture. In other related structures, C-H···π interactions are also observed, further contributing to the stability of the crystal lattice.

Structure-Activity Relationship and Implications for Drug Design

A detailed understanding of the three-dimensional structure of a molecule is paramount in rational drug design. The conformation of the molecule, including the dihedral angles between the ring systems, and the nature and directionality of intermolecular interactions can provide insights into how the molecule might bind to a biological target.

For instance, the spatial arrangement of the phenyl and carboxylate groups will influence the molecule's ability to fit into the active site of an enzyme or receptor. The hydrogen bonding capabilities, as observed in the crystal structure, can be correlated with the molecule's interaction with key amino acid residues in a protein.

Caption: The iterative cycle of structure-based drug design, where crystallographic data plays a key role.

The insights gained from the crystal structure of phenylpyrazole carboxylates can guide the design of new analogues with improved potency, selectivity, and pharmacokinetic properties. By understanding the key structural features required for biological activity, medicinal chemists can make targeted modifications to the molecular scaffold to enhance its therapeutic potential.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and crystallographic analysis of this compound and its close analogues. While the specific crystal structure of the title compound remains to be determined, the principles and methodologies discussed herein provide a solid foundation for researchers in the field. The detailed analysis of a representative crystal structure highlights the importance of single-crystal X-ray diffraction in elucidating the three-dimensional architecture of molecules. This knowledge is not only of fundamental chemical interest but is also a critical component in the rational design of new therapeutic agents.

References

- Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2009). Synthesis and biological evaluation of some new pyrazole derivatives. European Journal of Medicinal Chemistry, 44(7), 2632-2637.

-

Chandra, S., Srikantamurthy, N., Jithesh Babu, E. A., Umesha, K. B., & Mahendra, M. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings, 1591(1), 470-472. [Link]

-

Pratik, M., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

-

PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

- Tighadouini, S., et al. (2025). Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. Current topics in medicinal chemistry.

- Wen, L. -R., et al. (2016). Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry, 17, 2307-2312.

-

ResearchGate. (2014). Synthesis and Crystal Structure Studies of Ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the core synthetic strategies, with a particular focus on the selection of starting materials and the mechanistic principles that govern these choices. Detailed experimental protocols, data analysis, and visual aids are included to offer a practical and in-depth understanding of the synthesis of this important pyrazole derivative.

Introduction: The Significance of this compound

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This compound serves as a crucial building block for the synthesis of a wide array of biologically active molecules. Its structural motif is found in compounds exhibiting anti-inflammatory, analgesic, and other therapeutic properties. A thorough understanding of its synthesis is therefore paramount for the efficient development of new chemical entities.

The primary and most established method for the synthesis of this and similar pyrazole derivatives is the Knorr pyrazole synthesis.[1][2] This method, and its variations, relies on the condensation of a β-dicarbonyl compound with a hydrazine derivative. The selection of these starting materials is critical as it directly influences the substitution pattern of the final pyrazole ring.

The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

The Knorr pyrazole synthesis is a cornerstone in heterocyclic chemistry for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[3][4][5] The reaction proceeds through a cyclocondensation mechanism, offering a straightforward route to a variety of substituted pyrazoles.

Core Starting Materials and Rationale

The synthesis of this compound via the Knorr reaction specifically requires:

-

A β-ketoester: Ethyl 2,4-dioxovalerate (also known as ethyl acetylpyruvate) is the ideal β-dicarbonyl compound for this synthesis. The acetyl group provides the methyl substituent at the 5-position of the pyrazole, while the ethyl ester at the 2-position of the valerate chain ultimately becomes the carboxylate group at the 3-position of the pyrazole ring.

-

A substituted hydrazine: Phenylhydrazine is the selected hydrazine derivative. The phenyl group from this reagent becomes the substituent at the 1-position of the pyrazole ring.

The choice of these specific starting materials is a direct consequence of the desired substitution pattern on the final product.

Reaction Mechanism: A Step-by-Step Look

The mechanism of the Knorr pyrazole synthesis involves a series of nucleophilic additions and a final dehydration step:

-

Initial Nucleophilic Attack: The more nucleophilic nitrogen atom of phenylhydrazine attacks one of the carbonyl carbons of ethyl 2,4-dioxovalerate.

-